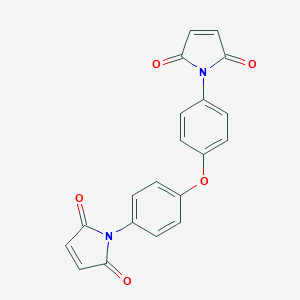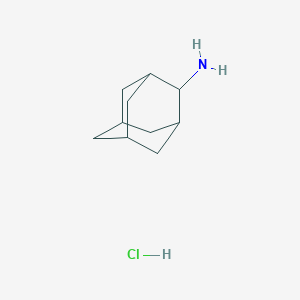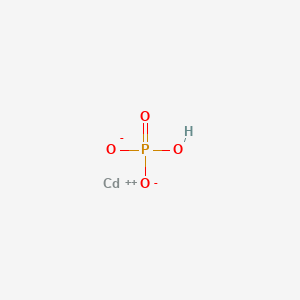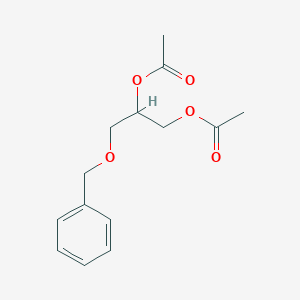
3-Benzyloxy-1,2-diacetyl-1,2-propanediol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Benzyloxy-1,2-diacetyl-1,2-propanediol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a white crystalline powder that is soluble in water and organic solvents. This compound is also known as benzyl acetylpropanediol or BADP and has been synthesized using several methods.
Mecanismo De Acción
The mechanism of action of 3-Benzyloxy-1,2-diacetyl-1,2-propanediol is not well understood. However, it is believed that the benzyl group present in the compound plays a crucial role in its biological activity. The compound has been shown to exhibit antifungal and antibacterial activity, which suggests that it may interfere with the cell wall synthesis of microorganisms.
Efectos Bioquímicos Y Fisiológicos
3-Benzyloxy-1,2-diacetyl-1,2-propanediol has been shown to have several biochemical and physiological effects. It has been reported to exhibit antioxidant activity, which suggests that it may have potential applications in the food and pharmaceutical industries. The compound has also been shown to have anti-inflammatory and analgesic effects, which make it a promising candidate for the development of new drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-Benzyloxy-1,2-diacetyl-1,2-propanediol in lab experiments include its ease of synthesis, low cost, and potential applications in various fields. However, the compound has some limitations, such as its low solubility in water and its potential toxicity. Therefore, careful handling and disposal of the compound are necessary to ensure the safety of researchers.
Direcciones Futuras
There are several future directions for the research on 3-Benzyloxy-1,2-diacetyl-1,2-propanediol. One potential direction is the investigation of its potential applications as a drug candidate for the treatment of various diseases such as cancer and Alzheimer's disease. Another direction is the exploration of its potential as a chiral auxiliary in asymmetric synthesis. Further studies are also needed to understand the mechanism of action of the compound and its potential toxicity.
Métodos De Síntesis
The synthesis of 3-Benzyloxy-1,2-diacetyl-1,2-propanediol has been achieved using different methods. One of the most commonly used methods is the reaction of benzyl alcohol with acetylacetone in the presence of a base such as potassium hydroxide. Another method involves the reaction of benzaldehyde with acetylacetone in the presence of sodium hydroxide. The yield of the product can be improved by optimizing reaction conditions such as temperature, time, and reactant ratio.
Aplicaciones Científicas De Investigación
3-Benzyloxy-1,2-diacetyl-1,2-propanediol has been extensively studied for its potential applications in various fields of science. It has been used as a precursor for the synthesis of other compounds such as benzyl acetate, which is a fragrance and flavoring agent. BADP has also been used as a chiral auxiliary in asymmetric synthesis, which is a technique used to produce enantiomerically pure compounds.
Propiedades
Número CAS |
13754-10-4 |
|---|---|
Nombre del producto |
3-Benzyloxy-1,2-diacetyl-1,2-propanediol |
Fórmula molecular |
C14H18O5 |
Peso molecular |
266.29 g/mol |
Nombre IUPAC |
(2-acetyloxy-3-phenylmethoxypropyl) acetate |
InChI |
InChI=1S/C14H18O5/c1-11(15)18-10-14(19-12(2)16)9-17-8-13-6-4-3-5-7-13/h3-7,14H,8-10H2,1-2H3 |
Clave InChI |
PZJWZGWBDMSONK-UHFFFAOYSA-N |
SMILES |
CC(=O)OCC(COCC1=CC=CC=C1)OC(=O)C |
SMILES canónico |
CC(=O)OCC(COCC1=CC=CC=C1)OC(=O)C |
Sinónimos |
3-(Phenylmethoxy)-1,2-propanediol diacetate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



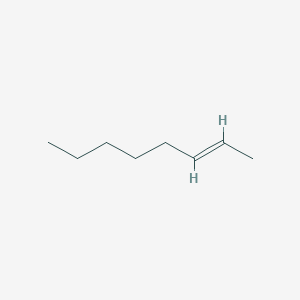
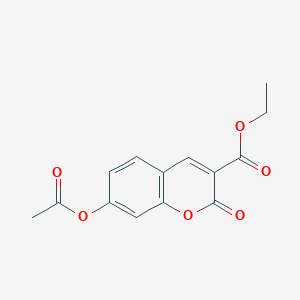
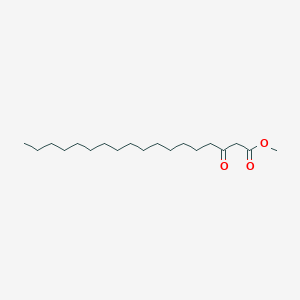
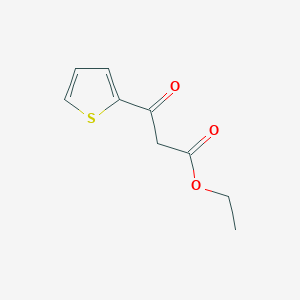
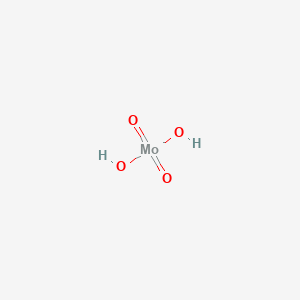
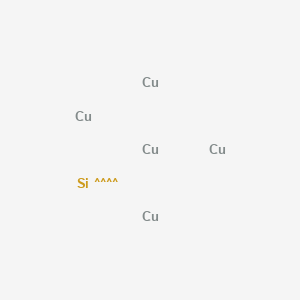
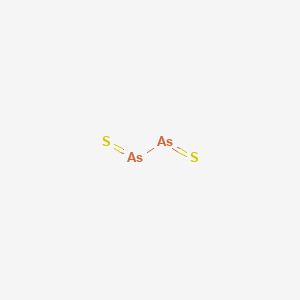
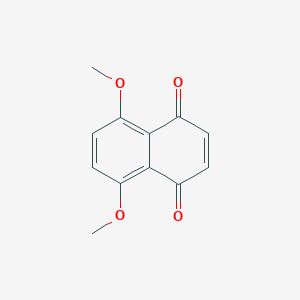
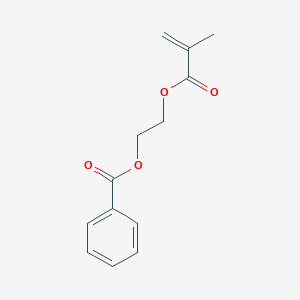
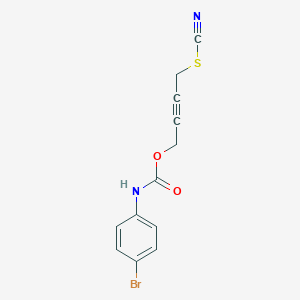
![[(2R,3R,4S)-2,3,4-triacetyloxy-4-cyanobutyl] acetate](/img/structure/B89260.png)
